4-N-PENTYL-D11-PHENOL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1219805-30-7 |
|---|---|
Molecular Formula |
C11H5D11O |
Molecular Weight |
175.31 |
Synonyms |
4-N-PENTYL-D11-PHENOL |
Origin of Product |
United States |
Significance of Stable Isotope Labeling in Advanced Chemical and Biological Sciences
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.org This method is fundamental to quantitative mass spectrometry-based research, particularly in proteomics and metabolomics. nih.govnih.gov The core principle involves introducing a "heavy" labeled compound into a sample, which can then be compared against the "light," naturally occurring version. washington.edu
When analyzing a complex mixture, the labeled and unlabeled compounds are chemically identical and thus behave similarly during sample preparation and analysis. washington.edu However, a mass spectrometer can easily distinguish them due to their mass difference. wikipedia.org This co-analysis allows researchers to calculate the precise quantity of a target substance by comparing the signal intensity of the analyte to that of the known quantity of the added labeled standard. wikipedia.org
This approach significantly enhances analytical precision by correcting for variations or losses that can occur during sample workup, extraction, and instrument ionization. washington.edu Key applications of stable isotope labeling include:
Quantitative Proteomics : Techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) use labeled amino acids to determine relative protein abundance between different cell populations. wikipedia.org This is crucial for studying cell signaling, gene regulation, and protein-protein interactions. wikipedia.org
Metabolic Pathway Tracing : Labeled compounds act as tracers, allowing scientists to follow their path through complex biochemical reactions and understand how molecules are absorbed, distributed, and metabolized in an organism.
Pharmacokinetic Studies : In drug development, deuterated compounds help determine how pharmaceuticals are processed by the body, providing critical data on absorption and metabolism. ontosight.ai
Biomarker and Environmental Analysis : The method enables accurate quantification of specific molecules, such as DNA adducts, to distinguish between those formed from external (exogenous) and internal (endogenous) sources, which is vital for cancer risk assessment. acs.org It is also used to detect and quantify trace levels of environmental contaminants.
Role of Deuterated Phenol Derivatives As Precision Probes and Reference Standards
Deuterated compounds, in which hydrogen atoms are replaced by deuterium (B1214612), are essential tools in modern analytical science. cymitquimica.com Because deuterium does not alter the fundamental chemical properties of a molecule, deuterated compounds are ideal for use as internal standards in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). ontosight.aiontosight.ai
Deuterated phenol (B47542) derivatives serve as high-precision reference standards for the quantification of their non-labeled analogs in complex samples. ontosight.ainih.gov When a known amount of a deuterated phenol is added to a sample at the beginning of the analytical process (a technique called isotope dilution), it acts as a benchmark. Any loss of the target analyte during sample preparation or analysis will be mirrored by a proportional loss of the deuterated internal standard. By comparing the final measured ratio of the analyte to the standard, researchers can calculate the original concentration of the analyte with high accuracy.
This methodology has been successfully applied in various contexts. For instance, deuterated analogs of ortho-phenylphenol (OPP) and nonylphenol (NP) have been synthesized and used as internal standards to quantify these specific phenolic compounds in samples like human urine and environmental matrices. nih.gov The use of such standards enhances the reliability of trace-level determinations, which is critical for monitoring human exposure to industrial chemicals and environmental pollutants. nih.govnih.gov The synthesis of these deuterated phenols can be achieved through established chemical methods, such as metal-catalyzed hydrogen-deuterium exchange reactions. mdpi.com
Overview of Core Research Domains for 4 N Pentyl D11 Phenol Studies
General Principles of Deuterium (B1214612) Incorporation into Phenolic Structures
The introduction of deuterium into phenolic structures is primarily achieved through hydrogen-deuterium (H/D) exchange reactions. These reactions involve the replacement of hydrogen atoms on the aromatic ring and/or alkyl side chains with deuterium atoms. The efficiency and regioselectivity of this exchange are influenced by several factors, including the choice of catalyst, the deuterium source, and the reaction conditions.
Electron-rich aromatic systems, such as phenols, are particularly amenable to deuteration. oup.comresearchgate.net The hydroxyl group of the phenol activates the aromatic ring, facilitating the electrophilic substitution of hydrogen with deuterium. Common deuterium sources include deuterium oxide (D₂O), which is cost-effective, and deuterated acids like DCl or D₂SO₄. oup.com
Catalysis plays a pivotal role in promoting the H/D exchange. Both homogeneous and heterogeneous catalysts are employed. Heterogeneous catalysts, such as platinum on carbon (Pt/C), are advantageous due to their ease of separation from the reaction mixture. researchgate.net Transition metals like iridium, ruthenium, rhodium, and palladium have also been utilized to catalyze the deuteration of aromatic compounds. oup.com
Targeted Synthesis of this compound
The synthesis of this compound, a specifically labeled isotopologue of 4-n-pentylphenol, requires a strategic approach to ensure complete deuteration of the pentyl chain and the phenolic ring. cymitquimica.comnih.gov
Precursor Selection and Strategic Deuteration Approaches
The synthesis can be approached in two primary ways: by deuterating the final 4-n-pentylphenol molecule or by synthesizing the molecule from deuterated precursors. The latter approach often provides better control over the isotopic distribution.
For the synthesis of this compound, a logical precursor would be a deuterated pentyl source and a deuterated phenol or a precursor that can be readily converted to a phenol. For instance, the alkylation of a fully deuterated phenol with a deuterated pentyl halide could be a viable route. Alternatively, Friedel-Crafts acylation of a deuterated benzene (B151609) with a deuterated pentanoyl chloride, followed by reduction and demethylation (if starting from a methoxybenzene), could be employed.
Direct deuteration of 4-n-pentylphenol is also a feasible strategy. This involves subjecting the non-labeled compound to harsh deuteration conditions to exchange all eleven hydrogen atoms on the pentyl chain and the aromatic ring.
Catalytic and Exchange Reactions for Deuterium Labeling on Phenolic Scaffolds
Catalytic H/D exchange reactions are central to the deuteration of phenolic compounds. oup.com Platinum on carbon (Pt/C) has been demonstrated to be a highly effective catalyst for the deuteration of phenols, even achieving full deuteration at room temperature in some cases. oup.comresearchgate.net The use of D₂O as the deuterium source in conjunction with a Pt/C catalyst and often in the presence of H₂ gas to activate the catalyst, provides an efficient system for deuterating electron-rich aromatic rings. oup.comjst.go.jp
The reaction mechanism for heterogeneous catalysis often involves the activation of D₂O on the catalyst surface, followed by the abstraction of a hydrogen atom from the aromatic ring and its replacement with a deuterium atom. uni-rostock.de This process is repeated to achieve multi-deuterated products. jst.go.jp The greater stability of the C-D bond compared to the C-H bond favors the formation of highly deuterated molecules. jst.go.jp
Other catalytic systems, including those based on iron and manganese, have also been developed for the deuteration of aromatic compounds. uni-rostock.de Acid-catalyzed exchange reactions, using strong deuterated acids, can also facilitate deuterium incorporation, particularly on the aromatic ring.
Optimization of Deuteration Yield and Isotopic Purity
Achieving high deuteration yield and isotopic purity is critical for the application of labeled compounds. rsc.org The optimization of reaction conditions is therefore a key aspect of the synthesis. Factors that can be manipulated include:
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and efficiency.
Temperature: While some reactions proceed at room temperature, elevated temperatures can increase the rate and extent of deuteration. oup.comresearchgate.net
Reaction Time: Sufficient reaction time is necessary to ensure complete exchange of all desired hydrogen atoms.
Solvent System: The choice of solvent can influence the solubility of the substrate and the efficiency of the catalyst. jst.go.jp
Following the synthesis, purification is essential to remove any non-deuterated or partially deuterated byproducts. Techniques such as column chromatography are often employed for this purpose. google.com The isotopic purity of the final product is then verified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Table 1: Key Parameters for Optimizing Deuteration of Phenolic Compounds
| Parameter | Description | Potential Impact on Yield and Purity |
|---|---|---|
| Catalyst | Type and concentration of the catalyst (e.g., Pt/C, Ru/C). oup.commdpi.com | Affects reaction rate and selectivity. Higher loading can increase conversion but may also lead to side reactions. |
| Deuterium Source | Typically D₂O or deuterated acids. oup.com | The choice and excess of the deuterium source influence the isotopic enrichment. |
| Temperature | The temperature at which the reaction is conducted. oup.com | Higher temperatures generally increase the reaction rate and can promote the exchange of less reactive C-H bonds. |
| Pressure | Particularly relevant when using H₂ gas for catalyst activation. | Can enhance catalyst activity and the rate of H/D exchange. |
| Reaction Time | The duration of the deuteration reaction. | Longer reaction times can lead to higher levels of deuterium incorporation. |
| Solvent | The medium in which the reaction is performed. jst.go.jp | Affects substrate solubility and catalyst performance. |
Innovations in Deuterated Phenol Synthesis: Microreactor Technology Applications
Microreactor technology has emerged as a powerful tool in chemical synthesis, offering advantages such as enhanced heat and mass transfer, improved safety, and precise control over reaction conditions. nih.govresearchnester.com These features are particularly beneficial for optimizing deuteration reactions.
The application of microreactors to the deuteration of phenol derivatives has been explored, demonstrating the potential for efficient and controlled isotope labeling. dntb.gov.ua The high surface-area-to-volume ratio in microreactors facilitates rapid mixing and efficient interaction between the substrate, catalyst, and deuterium source. researchnester.com This can lead to shorter reaction times and improved yields compared to traditional batch processes. acs.org
Table 2: Comparison of Batch vs. Microreactor Technology for Deuteration
| Feature | Batch Reactor | Microreactor |
|---|---|---|
| Heat Transfer | Slower, can lead to temperature gradients. | Rapid, allows for precise temperature control. nih.gov |
| Mass Transfer | Limited by mixing efficiency. | Enhanced due to small diffusion distances. nih.gov |
| Reaction Time | Often longer. | Typically shorter. acs.org |
| Safety | Higher risk with hazardous materials due to larger volumes. nih.gov | Improved safety due to small reaction volumes. nih.gov |
| Scalability | Can be challenging. | More straightforward "scaling out" by running multiple reactors in parallel. |
| Process Control | Less precise. | Highly precise control over reaction parameters. nih.gov |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the structural integrity and isotopic distribution of deuterated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. In the context of this compound, deuterium (²H) NMR is particularly valuable for determining the extent and location of deuterium incorporation. While conventional proton (¹H) NMR is limited for highly deuterated compounds due to the low intensity of residual proton signals, ²H NMR directly observes the deuterium nuclei, providing rich information for structural verification and enrichment determination.
The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are broader. For this compound, the deuterium atoms are located on the pentyl chain. The analysis of the ²H NMR spectrum would confirm the distribution of deuterium across the aliphatic chain. The integration of the deuterium signals allows for the quantification of the isotopic enrichment at each position. Furthermore, specialized NMR techniques, such as multiple-quantum NMR, can offer greater resolution of line splittings, simplifying spectral analysis for complex molecules. researchgate.net The use of deuterated solvents is standard in ¹H NMR to avoid solvent interference; however, for ²H NMR, non-deuterated solvents are typically used. docbrown.info A "D₂O shake" can be employed in ¹H NMR to identify the hydroxyl proton peak, as the labile proton will exchange with deuterium, causing the peak to disappear from the spectrum. libretexts.orgstudymind.co.uk
Solid-state deuterium NMR has also been utilized to study the molecular dynamics of deuterated phenols, such as d5-phenol, providing insights into molecular reorientations and interactions within a matrix. sfasu.edusfasu.edu This technique can distinguish between different motional regimes, such as liquid-like mobility and restricted motion. sfasu.edu
Infrared (IR) Spectroscopy for Deuterated Compound Verification
Infrared (IR) spectroscopy is a rapid and effective method for verifying the presence of deuterium in a molecule by identifying the characteristic carbon-deuterium (C-D) stretching vibrations. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational frequencies to lower wavenumbers.
For aromatic compounds, the C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. In a deuterated analogue like this compound, the corresponding aromatic C-D stretching vibrations would be expected at lower frequencies. Studies on deuterated polycyclic aromatic hydrocarbons (PAHs) have identified aromatic C-D stretching features in the 4.4–4.7 µm (approximately 2270-2130 cm⁻¹) region. researchgate.netarxiv.org Aliphatic C-D stretching vibrations are also observed at lower frequencies compared to their C-H counterparts. For instance, in deuterated ethyl acetate, C-D stretching vibrations are found between 2300 and 2000 cm⁻¹. cdnsciencepub.com
The IR spectrum of phenol shows a characteristic broad O-H stretching band around 3300-3400 cm⁻¹ due to hydrogen bonding. libretexts.org This band would remain in the spectrum of this compound as the hydroxyl group is not deuterated. The presence of both the O-H stretch and the C-D stretching bands, coupled with the absence or significant reduction of the aliphatic C-H stretching bands, provides strong evidence for the successful deuteration of the pentyl chain.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Non-Deuterated Phenols | Expected Wavenumber (cm⁻¹) for this compound |
| Aliphatic C-H Stretch | ~2960-2850 | Absent or significantly reduced |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| Aliphatic C-D Stretch | N/A | ~2200-2000 |
| O-H Stretch (broad) | ~3400-3300 | ~3400-3300 |
| C-O Stretch | ~1260-1000 | ~1260-1000 |
Mass Spectrometry (MS) Applications in Deuterated Phenol Analysis
Mass spectrometry (MS) is a highly sensitive and selective technique that plays a crucial role in the analysis of deuterated compounds. nih.gov It is widely used for both qualitative and quantitative purposes. researchgate.net
Quantitative Mass Spectrometry with Deuterated Internal Standards: Principles and Implementation
One of the most significant applications of deuterated compounds like this compound is their use as internal standards in quantitative mass spectrometry. clearsynth.com The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of the isotopically labeled standard to a sample before analysis. isotope.com Since the deuterated standard is chemically identical to the analyte of interest (the non-deuterated 4-n-pentylphenol), it behaves similarly during sample preparation, extraction, and ionization. aptochem.com
This co-elution and similar ionization behavior help to compensate for variations in sample recovery and matrix effects, which are common challenges in complex samples that can suppress or enhance the analyte signal. clearsynth.comtexilajournal.com By measuring the ratio of the signal from the analyte to the signal from the deuterated internal standard, a more accurate and precise quantification can be achieved. chromatographyonline.com Calibration curves are constructed by plotting the ratio of the analyte response to the internal standard response against the concentration of the analyte. chromatographyonline.com This method is particularly advantageous for achieving low detection limits. isotope.com
The implementation of this technique requires a mass spectrometer capable of distinguishing between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. Techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are often employed to enhance sensitivity and selectivity. nih.govmdpi.com
High-Resolution Mass Spectrometry for Deuterated Compound Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of the elemental composition of ions. This capability is particularly useful for the analysis of deuterated compounds, as it allows for the precise measurement of isotopic purity and the differentiation of isotopologues (molecules that differ only in their isotopic composition). nih.govboku.ac.at
HRMS can readily distinguish between the molecular ions of 4-n-pentylphenol and this compound due to the significant mass difference. Furthermore, it can resolve and quantify the relative abundances of different isotopologues (e.g., d10, d9, etc.) that may be present as impurities in the deuterated standard. nih.gov This is crucial for accurately determining the isotopic enrichment of the standard. The high sensitivity of HRMS also allows for the detection and quantification of analytes at very low concentrations. rsc.org
Fragmentation Pathways and Isotopic Signatures of Deuterated Phenol Derivatives
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, where a precursor ion is selected and fragmented to produce a characteristic spectrum of product ions. The fragmentation pathways of phenolic compounds often involve characteristic losses, such as the loss of CO, H₂O, or radicals from the alkyl chain. scielo.brlibretexts.org
In the case of this compound, the fragmentation pattern will exhibit specific isotopic signatures. Fragments containing the deuterated pentyl chain will have a higher mass compared to the corresponding fragments from the non-deuterated compound. For example, the expulsion of a deuterated alkene from the molecular ion would lead to the formation of a phenol radical cation with a specific m/z value. nih.gov The study of these fragmentation patterns can confirm the location of the deuterium labels within the molecule. For instance, the fragmentation of phenolic alkaloids has been elucidated using hydrogen/deuterium exchange in conjunction with ESI-MS/MS. nih.gov
Chromatographic Separation Techniques for Phenolic Compounds
The separation of phenolic compounds, including deuterated analogs like this compound, from complex matrices is a critical step in their analysis. nih.gov The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the sample matrix. Both gas chromatography (GC) and liquid chromatography (LC) are widely used for the separation of phenols. chiralpedia.commdpi.comepa.govepa.gov
Gas Chromatography (GC) for Phenol Derivative Separation
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of phenols, which can be polar, derivatization is often employed to increase their volatility and improve chromatographic performance. libretexts.org However, underivatized phenols can also be analyzed directly by GC using a flame ionization detector (FID).
Key considerations for the GC separation of phenol derivatives include the choice of the stationary phase and column parameters. The elution order in GC is primarily dependent on the boiling point of the solutes and their interaction with the stationary phase. thermofisher.com For mixtures with components having similar boiling points, the selectivity of the stationary phase becomes critical for achieving separation. thermofisher.com
To enhance sample throughput, methods to reduce GC analysis time have been explored. These include increasing the column temperature, using a faster temperature ramp rate, or reducing the column length. mdpi.com However, these modifications can potentially compromise resolution. mdpi.com A common approach to expedite analysis without sacrificing separation efficiency is to use shorter columns with a smaller internal diameter. mdpi.com
Table 1: Representative GC Columns for Phenolic Compound Analysis
| Stationary Phase | Polarity | Typical Applications |
| 5% Phenyl-95% Dimethylpolysiloxane | Non-polar | General purpose, suitable for a wide range of compounds including phenols. |
| 50% Phenyl-50% Methylpolysiloxane | Moderately polar | Separation of alkaloids, drugs, pesticides, and phenols. thermofisher.com |
| Trifluoropropylmethyl polysiloxane | Moderately polar | Analysis of alkaloids, amino acid derivatives, and other polar compounds. thermofisher.com |
This table provides examples of stationary phases commonly used in gas chromatography for the analysis of phenolic compounds.
Derivatization can be a key step in the GC analysis of some phenolic compounds. Common derivatization reagents include diazomethane (B1218177) and pentafluorobenzyl bromide (PFBBr). The resulting methylated phenols (anisoles) or pentafluorobenzyl ethers can be analyzed by GC with either an FID or an electron capture detector (ECD).
Liquid Chromatography (LC) in Conjunction with Mass Spectrometry
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is a versatile technique for separating a wide range of phenolic compounds, including those that are non-volatile or thermally labile. nih.govfrontiersin.org The coupling of LC with mass spectrometry (MS), especially tandem mass spectrometry (MS/MS), provides a highly sensitive and selective analytical platform. nih.govfrontiersin.orgnkust.edu.tw
The separation in reversed-phase HPLC, the most common mode for phenolic analysis, is based on the partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. mdpi.com The composition of the mobile phase, typically a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation. mdpi.com
Table 2: Common LC Columns and Mobile Phases for Phenolic Compound Separation
| Column Type | Stationary Phase Chemistry | Typical Mobile Phase |
| Reversed-Phase | C18 (Octadecylsilane) | Water/Acetonitrile or Water/Methanol with acid (e.g., formic, acetic) |
| Reversed-Phase | Biphenyl (B1667301) | Water/Acetonitrile with acid (e.g., acetic acid) mdpi.com |
| Reversed-Phase | Phenyl-Hexyl | Water/Acetonitrile with buffer (e.g., TEA phosphate) nih.gov |
This table outlines common column types and mobile phase compositions used in liquid chromatography for the separation of phenolic compounds.
LC-MS/MS methods offer significant advantages for the analysis of complex samples. nih.gov The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances sensitivity and reduces chemical noise. nih.gov This technique has been successfully applied to the identification and quantification of numerous phenolic compounds in various matrices. rsc.organalis.com.my
Method Development and Validation for this compound Detection and Quantification
The development and validation of an analytical method are essential to ensure its reliability, accuracy, and robustness for the intended purpose. For the detection and quantification of this compound, a comprehensive validation process following established guidelines is necessary.
Method development for LC-MS/MS analysis involves the optimization of several parameters. nkust.edu.tw These include the selection of the appropriate ionization mode (e.g., electrospray ionization - ESI), tuning of mass spectrometer parameters (e.g., spray voltage, capillary temperature), and optimization of chromatographic conditions (e.g., mobile phase composition, gradient elution, flow rate). nkust.edu.tw For quantitative analysis, the selection of precursor and product ions for MRM is a critical step. frontiersin.org
A typical method validation includes the assessment of the following parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of calibration standards. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.govresearchgate.net
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., intra-day and inter-day precision).
Accuracy: The closeness of the mean of a set of results to the true value. It is often determined by analyzing certified reference materials or by performing recovery studies on spiked samples.
Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 3: Key Validation Parameters for Analytical Methods
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | Measures the linearity of the calibration curve. | r² ≥ 0.99 |
| Precision (Relative Standard Deviation, RSD) | Indicates the repeatability of the measurements. | RSD ≤ 15% (can be higher for lower concentrations) |
| Accuracy (Recovery) | Shows how close the measured value is to the true value. | 80-120% |
| Limit of Detection (LOD) | The lowest concentration that can be detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified accurately. | Signal-to-noise ratio of 10:1 |
This table summarizes key validation parameters and their generally accepted criteria for analytical methods.
The validation of a method for this compound would involve preparing standard solutions of the compound and analyzing them under the optimized chromatographic and mass spectrometric conditions to establish the performance characteristics of the method.
Applications of 4 N Pentyl D11 Phenol As an Internal Standard in Research Methodologies
Role in Accurate Quantitative Analysis of Analogs and Related Phenols
In quantitative analytical chemistry, the goal is to determine the exact amount of a specific substance (analyte) in a sample. An internal standard is a known amount of a compound, chemically similar to the analyte, added to samples and calibration standards before analysis. 4-n-Pentyl-d11-phenol serves this purpose effectively in the analysis of other alkylphenols and related phenolic compounds. unit.nogeologyscience.ru
The fundamental principle is that any loss of analyte during sample preparation or variation in instrument response will affect the internal standard to the same degree. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be corrected. Because this compound has nearly identical chemical and physical properties to its non-deuterated analog, 4-n-pentylphenol, and other similar phenols, it behaves similarly during extraction, derivatization, and chromatographic separation. unit.no However, its increased mass allows a mass spectrometer to detect it as a separate entity.
Research findings from a study on water column monitoring demonstrate the use of this compound as a surrogate internal standard for the quantification of various alkylphenols. unit.no In such methodologies, quantification is performed by comparing the relative response of the target analytes to the known concentration of the added internal standard. unit.no This approach is a cornerstone of many standardized environmental testing methods, such as those developed by the U.S. Environmental Protection Agency (EPA) for analyzing phenols in drinking water, which rely on internal standards to ensure accurate quantification.
Table 1: Example Analytes Quantified Using Phenolic Internal Standards This table illustrates the types of phenolic compounds for which an internal standard like this compound would be suitable, based on methods described in environmental analysis.
| Analyte Class | Specific Examples | Analytical Method |
| Alkylphenols | 4-n-Propylphenol, 4-n-Octylphenol, 4-n-Nonylphenol | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Cresols | p-Cresol | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Dimethylphenols | 2,4-Dimethylphenol, 3,5-Dimethylphenol | Gas Chromatography-Mass Spectrometry (GC-MS) |
Minimization of Matrix Effects in Complex Research Samples
Complex research samples, such as wastewater, sediment, or biological tissues, contain numerous components other than the analyte of interest. geologyscience.ruwikipedia.org This surrounding environment is known as the sample matrix. During analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), co-eluting matrix components can interfere with the ionization of the target analyte. nih.govchromatographyonline.com This interference, known as the matrix effect, can either suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification. wikipedia.orgnih.gov
The use of a stable isotope-labeled internal standard like this compound is one of the most effective strategies to compensate for matrix effects. nih.gov Since the internal standard is structurally almost identical to the analyte, it experiences the same signal suppression or enhancement caused by the matrix components. chromatographyonline.com By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix is effectively canceled out. This ensures that the final calculated concentration is not skewed by the complexity of the sample matrix, making the results more reliable and comparable across different samples. eurachem.org
Calibration and Method Validation in Chemical and Biological Assays
Analytical methods must be rigorously validated to ensure they are fit for their intended purpose. eurachem.org Method validation involves assessing several performance characteristics, including linearity, limit of detection, and accuracy. csic.es this compound plays a critical role in this process.
For calibration, a series of standards containing known concentrations of the target analyte are prepared. A constant, known amount of this compound is added to each of these standards, as well as to the unknown samples. A calibration curve is then constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. unit.noepa.gov This ratiometric approach corrects for variations in injection volume and instrument response, resulting in a more linear and robust calibration curve. epa.gov A recent laboratory investigation into passive sampler calibration for alkylphenols utilized this compound as an internal standard in a 6-point calibration curve to ensure accurate quantification. unit.no
During routine analysis, the internal standard is also used for calibration verification to confirm that the instrument remains properly calibrated over time. epa.gov The consistent response of the internal standard provides confidence that the analytical system is stable and performing as expected. eurachem.org
Table 2: Illustrative Calibration Curve Setup for Phenol (B47542) Analysis This table shows a typical series of calibration standards for quantifying a target phenol using this compound as the internal standard.
| Standard Level | Target Phenol Conc. (µg/L) | Internal Standard Conc. (µg/L) | Expected Signal Ratio (Analyte/IS) |
| 1 | 1.0 | 50 | 0.02 |
| 2 | 5.0 | 50 | 0.10 |
| 3 | 10.0 | 50 | 0.20 |
| 4 | 25.0 | 50 | 0.50 |
| 5 | 50.0 | 50 | 1.00 |
| 6 | 100.0 | 50 | 2.00 |
Note: Expected Signal Ratio is hypothetical and assumes a linear response factor of 1 for simplicity.
Enhancement of Precision and Accuracy in Analytical Research Pipelines
Accuracy refers to how close a measured value is to the true value, while precision describes the closeness of repeated measurements to each other. protagx.com Both are critical for reliable scientific research. The use of this compound as an internal standard significantly enhances both of these metrics in analytical workflows. hach.comresearchgate.net
Enhancement of Precision: Precision is affected by random errors that can occur at any stage of the analytical process, from sample measurement to final injection into the instrument. researchgate.net For example, slight variations in the volume of solvent used for extraction or the precise volume injected by an autosampler can introduce variability and decrease precision. By adding the internal standard at the beginning of the sample preparation process, both the analyte and the standard are subjected to the same potential volumetric errors. phenomenex.com When the final measurement is based on the ratio of their signals, these random errors are largely nullified, leading to a lower relative standard deviation (RSD) and thus higher precision. nih.gov
Enhancement of Accuracy: Accuracy can be compromised by systematic errors, such as incomplete sample extraction or degradation of the analyte during sample workup. nih.gov Because this compound has the same chemical properties as the phenols being analyzed, its recovery rate during extraction will be very similar to that of the target analytes. If a portion of the sample is lost during preparation, an equivalent portion of the internal standard is also lost. The ratio of analyte to internal standard remains constant, preserving the accuracy of the measurement and correcting for incomplete recovery. protagx.comnih.gov
Mechanistic and Metabolic Pathway Studies Utilizing Deuterated Phenol Tracers
Investigation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by examining the change in reaction rate upon isotopic substitution. The KIE is observed when the cleavage of a bond to the isotope is part of the rate-determining step of a reaction. Since the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond, a greater activation energy is required for its cleavage, resulting in a slower reaction rate. scispace.comquora.com
The magnitude of the KIE can provide significant insight into the transition state of a reaction. For instance, in the iodination of phenol (B47542), a substantial KIE is observed, indicating that the removal of the hydrogen (or deuterium) from the aromatic ring is the slow, rate-determining step. quora.comacs.org Conversely, in the nitration of nitrobenzene, the KIE is nearly negligible because the initial electrophilic attack on the electron-deficient ring is the rate-limiting step, not the subsequent C-H bond cleavage. quora.com
In the context of 4-n-pentyl-d11-phenol, where the pentyl chain is deuterated, a KIE would be expected in reactions involving the cleavage of a C-D bond on the alkyl chain. For enzymatic reactions catalyzed by cytochrome P450 (P450), significant primary deuterium (B1214612) KIEs are often observed in the oxidation of alkyl groups, providing evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov However, for the hydroxylation of the aromatic ring itself, KIEs are generally low or not detected, which is consistent with a mechanism involving the formation of an arene oxide intermediate where the C-H/C-D bond is not broken during the initial oxidation step. nih.govnih.gov Studies on various deuterated aromatic substrates have shown that the presence and magnitude of a KIE can help differentiate between metabolic pathways, such as direct hydroxylation versus pathways proceeding through arene oxides. nih.gov
Table 1: Representative Kinetic Isotope Effects (KIE) in Phenol Reactions This table provides illustrative examples of KIE values for reactions involving phenols and related aromatic compounds. The specific KIE for this compound would depend on the specific reaction conditions.
| Reaction | Substrate | kH/kD (Approximate) | Implication | Reference |
| Iodination | Phenol | Up to 6.3 | C-H/C-D bond cleavage is rate-determining. | acs.org |
| Aromatic Hydroxylation | Nitrobenzene (m-position) | 1.3-1.75 | Suggests a direct hydroxylation pathway, not via an arene oxide. | nih.gov |
| Aromatic Hydroxylation | Various Aromatic Substrates | ~1 | Arene oxide pathway is likely dominant; C-H/C-D bond cleavage is not rate-limiting. | nih.govnih.gov |
| Amine N-dealkylation (P450) | Various Amines | ≤ 2 | Low KIE suggests a mechanism other than direct C-H bond cleavage is rate-limiting. | nih.gov |
Elucidation of Biotransformation Pathways in Model Systems (In Vitro and Animal Models)
Deuterated tracers are instrumental in clarifying the biotransformation pathways of xenobiotics like alkylphenols. By introducing a deuterated compound into an in vitro system (e.g., liver microsomes) or an animal model, researchers can track the compound and its metabolites through various metabolic processes.
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern metabolic research. When a deuterated compound is administered to a biological system, its journey can be followed using mass spectrometry (MS). The distinct mass shift allows for the unambiguous identification of the parent compound and its metabolites against a complex biological background. scispace.com This approach enables the mapping of metabolic pathways, the identification of novel metabolites, and the quantification of metabolic flux—the rate at which metabolites are turned over. nih.gov For example, deuterated tracers have been used to investigate the metabolism of various drugs and compounds, revealing how structural modifications, such as deuteration, can influence the rate of metabolic transformations. scispace.com
Alkylphenols are recognized environmental contaminants often originating from the breakdown of alkylphenol ethoxylates, a class of non-ionic surfactants. science.govresearchgate.net Understanding their degradation is crucial for environmental risk assessment. Deuterated tracers, including deuterated alkylphenols, are used in laboratory studies to investigate the mechanisms and rates of biodegradation. tandfonline.com By incubating a deuterated contaminant with environmental samples (e.g., soil, water, microbial cultures), researchers can monitor its disappearance and the appearance of degradation products. tandfonline.com This technique, often part of stable isotope probing (SIP), can help identify the microorganisms responsible for the degradation and elucidate the specific biochemical pathways involved. scispace.comnih.gov Compound-specific isotope analysis (CSIA) of contaminants from field sites can also reveal degradation mechanisms by measuring shifts in the natural isotopic ratios. nih.govresearchgate.net
Metabolomics, the comprehensive study of metabolites in a biological system, greatly benefits from stable isotope labeling. scispace.comnih.gov Introducing a deuterated nutrient or compound allows for the differentiation between pre-existing metabolites and those synthesized after the introduction of the label. This aids in the discovery of novel metabolic pathways and provides a more dynamic view of the metabolome. nih.gov Chemical isotope labeling strategies, where a specific functional group (like the hydroxyl group in phenols) is tagged with an isotopic label, are also employed. metabolomicscentre.caacs.org This allows for the targeted analysis of specific classes of metabolites, improving detection and quantification. For instance, dansylation labeling can be used for the analysis of the amine/phenol submetabolome, enabling the detection of thousands of metabolites from a complex sample. metabolomicscentre.ca
Application in Studies of Environmental Contaminant Degradation Mechanisms In Vitro
Deuterium Metabolic Imaging (DMI) in Pre-Clinical Research and Model Organisms
Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based technique that non-invasively maps metabolic pathways in vivo. nih.gov It offers a powerful window into the dynamic metabolic activity of tissues and organs in living organisms.
DMI operates by detecting the MR signal from deuterium. The process begins with the administration of a substrate enriched with deuterium, such as deuterated glucose or acetate, to a subject. bohrium.com As the body metabolizes this substrate, the deuterium is incorporated into various downstream metabolic products, like lactate (B86563) and glutamate. researchgate.net
Deuterium has favorable characteristics for MR-based metabolic studies. Its low natural abundance means there is virtually no background signal, providing a "clean" spectral window. researchgate.net Furthermore, the short relaxation times of deuterium allow for rapid signal acquisition, which helps compensate for its lower intrinsic sensitivity compared to protons (¹H). bohrium.comresearchgate.net
A DMI study uses MR spectroscopic imaging (MRSI) to acquire data. This technique obtains a deuterium spectrum from each spatial location (voxel) within the region of interest. nih.gov By analyzing these spectra, it is possible to quantify the amount of the deuterated substrate and its various metabolic products at each point. This information is then used to generate 3D metabolic maps, which can be overlaid on anatomical MR images to visualize the spatial distribution of metabolic activity. nih.gov DMI can be performed dynamically to calculate absolute metabolic rates or at a steady-state to identify active metabolic pathways. The technique has shown significant promise in pre-clinical research, particularly in oncology for visualizing tumor metabolism and in studying brain metabolism in mouse models. nih.govmdpi.comcam.ac.uk
Table 2: Key Deuterated Tracers Used in DMI Studies This table lists common deuterated substrates used in DMI and the metabolic pathways they are used to investigate. A deuterated phenol like this compound is not typically used as a DMI tracer for imaging central metabolism, but this table illustrates the principle of the technique.
| Deuterated Tracer | Metabolic Pathway(s) Investigated | Key Metabolites Detected | Reference |
| [6,6-²H₂]-glucose | Glycolysis, TCA Cycle | Lactate, Glutamate/Glutamine (Glx) | nih.govbohrium.com |
| [²H₃]-acetate | TCA Cycle, Fatty Acid Synthesis | Glutamate/Glutamine (Glx) | nih.govbohrium.com |
| [²H₉]-choline | Choline Metabolism | Phosphocholine, Betaine | bohrium.comcam.ac.uk |
| [2,3-²H₂]-fumarate | Cell Death (conversion to malate) | Malate | bohrium.comcam.ac.uk |
Based on a comprehensive review of available scientific literature, it is not possible to generate an article on "this compound" focusing on its use in tracking metabolic fluxes in glycolysis and the tricarboxylic acid (TCA) cycle. The fundamental premise of the request is scientifically unsupported, as this specific compound is not used for the described application.
Stable isotope tracers are a powerful tool in metabolic flux analysis for quantifying the rate of reactions within metabolic pathways. novelgenetech.comresearchgate.net However, for a compound to be an effective tracer for a specific pathway, it must be a substrate that is consumed and metabolized by that pathway's enzymes. mdpi.comoregonstate.education Central metabolic pathways like glycolysis and the TCA cycle primarily process carbohydrates, amino acids, and fatty acids. creative-proteomics.comslideshare.net Consequently, tracers for these pathways are typically isotopically labeled versions of molecules like glucose, glutamine, or pyruvate. mdpi.com
The compound this compound is a deuterated alkylphenol, which is a xenobiotic (a foreign chemical substance not naturally produced by or expected to be present in the organism). While deuterated forms of drugs and other xenobiotics are used in metabolic studies, their purpose is to trace the metabolic fate of the xenobiotic itself—how it is absorbed, distributed, metabolized (e.g., by cytochrome P450 enzymes), and excreted. cdnsciencepub.com For instance, studies have used deuterated short-chain alkylphenols to investigate their own kinetic mechanisms and conversion by enzymes. scispace.com This allows researchers to distinguish the administered compound from environmental contaminants and understand its specific biotransformation pathways. squ.edu.om
There is no evidence in published research to suggest that this compound, or any alkylphenol, serves as a substrate for the enzymatic reactions of glycolysis or the TCA cycle. While some studies have shown that high concentrations of phenol can inhibit enzymes within the TCA cycle, this is a toxic effect and is fundamentally different from being used as a tracer to measure the pathway's flux. frontiersin.org
Therefore, generating content for the requested outline, including data tables and research findings on the use of this compound to track glycolysis and the TCA cycle, would be scientifically inaccurate and constitute a fabrication of data. The existing research uses this and similar compounds as internal standards in analytical chemistry for environmental monitoring or to study their own toxicology and metabolism, not as tracers for central carbon metabolism. unit.no
Computational and Theoretical Investigations of Deuterated Phenol Structures
Quantum Chemical Calculations on Deuterated Phenols for Structural and Reactivity Insights
Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the structural and electronic properties of deuterated phenols. researchgate.netnih.gov These computational methods can accurately predict molecular geometries, vibrational frequencies, and the energies of various electronic states. scispace.com The interplay between high-resolution spectroscopy and high-level quantum chemical calculations provides direct access to the parameters of intermolecular potential energy surfaces. scispace.com
Studies on phenol-containing complexes, such as with titanium dioxide (TiO2), have utilized deuterated phenol (B47542) to probe adsorption structures. researchgate.net Combined experimental and computational vibrational analysis revealed that phenol is dissociatively adsorbed on TiO2, a process involving the deprotonation of the hydroxy group. researchgate.net This understanding of surface interactions is critical for applications in photocatalysis and chemical sensing. researchgate.net
Furthermore, computational investigations have been essential in comparing the structures of deuterated and non-deuterated phenol clusters. For instance, in studies of phenol-Argon (phenol-Ar) clusters, quantum chemical calculations confirmed a π-bound structure as the global minimum on the potential energy surface. scispace.com The comparison between experimental rotational constants and those calculated via ab initio methods (like MP2/6-31G(d,p)) validates the predicted geometries for both the normal and the hydroxy-deuterated isotopologues. scispace.com These calculations are crucial for interpreting experimental spectra and understanding non-covalent interactions. scispace.com Research on deuterated lignans, which are complex polyphenolic compounds, has also shown that experimental observations of deuteration reactivity at various aromatic sites can be effectively compared with and explained by computational studies. helsinki.fi
Table 1: Comparison of Experimental and Calculated Molecular Parameters for Phenol-Ar and 7D-Phenol-Ar (S0 State) This table presents a comparison of rotational constants (A, B, C) obtained from experimental spectral fits and those derived from ab initio quantum chemical calculations for the ground electronic state (S0) of phenol-Ar and its hydroxy-deuterated analog.
| Parameter | Phenol-Ar (Experimental) | Phenol-Ar (Calculated) | 7D-Phenol-Ar (Experimental) | 7D-Phenol-Ar (Calculated) |
| A / MHz | 2275.9 | 2280.1 | 2195.4 | 2200.3 |
| B / MHz | 1290.5 | 1292.3 | 1288.7 | 1290.1 |
| C / MHz | 826.7 | 827.5 | 817.9 | 818.6 |
| Data sourced from high-resolution electronic spectroscopy and ab initio calculations, illustrating the strong agreement between theoretical models and experimental results. scispace.com |
In Silico Prediction of Spectroscopic Parameters for 4-N-PENTYL-D11-PHENOL and Analogs
In silico methods are pivotal for predicting the spectroscopic parameters of complex molecules, providing a framework for interpreting experimental data. While direct computational studies on this compound are not extensively documented in the literature, analysis of its structural analogs provides significant insight. A notable analog is 4-cyano-4'-n-pentyl-d11-biphenyl (5CB-d11), which features a deuterated n-pentyl group attached to an aromatic system. researchgate.net
Computational modeling combined with Nuclear Magnetic Resonance (NMR) spectroscopy has been used to investigate the molecular structure and ordering of 5CB-d11 in its nematic liquid crystal phase. researchgate.net Proton multiple-quantum NMR spectroscopy, which simplifies complex spectra, allows for the extraction of proton dipole-dipole coupling constants. researchgate.net These experimental values can then be used to refine molecular structures predicted by computational models. Two different models for the biphenyl (B1667301) symmetry (D2 and D4) were considered, and both produced acceptable fits to the experimental data, yielding values for internuclear distances and order parameters. researchgate.net This approach demonstrates how in silico predictions of structure are validated and refined by spectroscopic measurements.
For other deuterated phenolic compounds, such as phenolic acids, computational chemistry has been used to estimate thermochemical data that helps propose and confirm fragmentation mechanisms observed in mass spectrometry (MS/MS) experiments. scielo.br This synergy between calculation and experiment is crucial for the structural elucidation of novel or modified compounds. scielo.br
Table 2: Selected Calculated Proton Dipolar Couplings for Analog 5CB-d11 This table shows the calculated proton dipolar coupling constants (in Hz) for the analog 4-cyano-4'-n-pentyl-d11-biphenyl (5CB-d11), derived from fitting models to experimental multiple-quantum NMR spectra. These parameters are directly related to the molecule's average orientation and internuclear distances.
| Coupling (Dij) | Model 1 (D4 Symmetry) | Model 2 (D2 Symmetry) |
| D23 | -2961.2 | -2961.2 |
| D26 | -132.8 | -133.1 |
| D2'3' | -2464.3 | -2464.3 |
| D2'6' | -123.6 | -123.6 |
| D23' | -110.1 | -110.1 |
| The data illustrates the precision of spectroscopic parameters that can be obtained through the interplay of in silico modeling and advanced NMR techniques. researchgate.net |
Modeling of Isotope Effects and Reactivity of Deuterated Phenol Derivatives
Modeling of isotope effects is a cornerstone of physical organic chemistry, providing deep insights into reaction mechanisms. acs.org Deuteration of a molecule can lead to both equilibrium isotope effects (EIEs), which alter acid-base properties, and kinetic isotope effects (KIEs), which change reaction rates.
Computational models have been successfully applied to study the secondary deuterium (B1214612) EIEs on the acidity of phenols. acs.org Ab initio calculations support experimental findings that deuteration decreases the acidity of phenols (increases the pKa). acs.org These models show that the isotope effects originate from changes in zero-point energies of isotope-sensitive vibrations upon deprotonation. acs.org Interestingly, for phenol, the magnitude of the acidity change does not significantly decrease as the deuteration site moves further from the hydroxyl group (ortho vs. meta vs. para), a result that is consistent with calculated vibrational frequencies. acs.org More advanced simulations combining path integral and free-energy perturbation methods have been used to investigate the origins of the linear free-energy relationship of ΔpKa versus pKa in water versus deuterium oxide. nih.gov
The modeling of KIEs is essential for determining whether a specific C-H (or O-H) bond is broken in the rate-determining step of a reaction. nih.gov In the enzymatic oxidation of phenol derivatives, the presence or absence of a KIE upon deuteration can distinguish between different mechanistic pathways. nih.govacs.org For example, studies on phenol hydroxylase found no KIE for deuterated phenol itself, but significant KIEs (1.7 to 3.7) were observed with deuterated resorcinol, which helped to constrain the possible models for the hydroxylation mechanism. nih.gov In some cases, an expected KIE may not be observed (a "masked" KIE) if a subsequent step, such as hydrolysis, is partially rate-limiting. nih.gov Theoretical models, including transition state theory (TST) and considerations for quantum mechanical tunneling, are used to predict and interpret the magnitude of KIEs for various reaction types. mdpi.comchemrxiv.org
Table 3: Modeled and Experimental Deuterium Isotope Effects on Phenol Derivatives This table summarizes various isotope effects observed or calculated for deuterated phenols and related compounds, highlighting the impact of deuterium substitution on both equilibrium acidity and reaction kinetics.
| System / Reaction | Isotope Effect Type | Observed/Calculated Value | Significance | Reference(s) |
| Phenol Acidity | Equilibrium (ΔpKa per D) | Up to +0.031 | Deuteration decreases acidity. | acs.org |
| Phenol Hydroxylation (Phenol Hydroxylase) | Kinetic (KIE) | No significant KIE observed | C-H bond cleavage is not rate-limiting. | nih.gov |
| Resorcinol Hydroxylation (Phenol Hydroxylase) | Kinetic (KIE) | 1.7 to 3.7 | Limits possible models for hydroxylation. | nih.gov |
| 2-hydroxyphenylnitrene Isomerization | Kinetic (KIE) | 3.0 to 4.4 | Unexpectedly small KIE for a reaction proceeding via quantum tunneling. | chemrxiv.org |
| Phenol Acidity (B3LYP-PCM model) | Equilibrium (ΔpKa) | +0.44 (Calculated) | Computational models can predict solvent isotope effects. | nih.gov |
Future Research Directions and Emerging Applications of 4 N Pentyl D11 Phenol
Development of Novel Synthetic Routes for Complex Deuterated Phenols
The synthesis of specifically labeled compounds like 4-n-pentyl-d11-phenol is foundational to their application. Future research is focused on developing more efficient, selective, and scalable methods for producing a wide array of complex deuterated phenols.
Current methodologies often rely on techniques such as hydrogen-deuterium exchange reactions using deuterium (B1214612) oxide (D2O) and a catalyst, or the direct addition of deuterium gas during synthesis. resolvemass.ca For instance, a straightforward and convenient one-step procedure for the deuteration of phenols involves using an Amberlyst-15 catalyst with deuterium oxide at elevated temperatures. researchgate.net The kinetics and extent of deuterium incorporation in such methods can be readily monitored by 1H NMR spectroscopy. researchgate.net
Emerging research aims to expand upon these principles. Key future directions include:
Advanced Catalysis : There is significant potential in exploring novel catalysts, such as rhodium (Rh) complexes, which have been shown to facilitate complex C-H functionalization reactions. pkusz.edu.cn Tailoring these catalysts could allow for highly regioselective deuteration of complex phenol (B47542) backbones, preserving sensitive functional groups. pkusz.edu.cn
Stereoselective Synthesis : For phenols with chiral centers or for creating specific deuterated stereoisomers, the development of stereoselective synthetic methods is a critical frontier. Research into methods for producing stereospecific deuterated compounds, such as the synthesis of selectively deuterated cis-β-phenol-VBXs, provides a template for future work in this area. nih.gov
Flow Chemistry and Scalability : Adapting existing deuteration methods to continuous flow reactors could offer improved control over reaction conditions, enhance safety, and allow for easier scalability to produce larger quantities of deuterated phenols required for extensive studies.
Broader Isotopic Labeling : While this article focuses on deuteration, related methods for incorporating other isotopes like carbon-13 (¹³C) are also advancing. uchicago.educhemrxiv.org Future synthetic strategies may integrate both deuterium and carbon-13 labeling within the same molecule to create powerful multifunctional probes for complex mechanistic and metabolic studies.
The continued innovation in synthetic chemistry will be instrumental in making a wider variety of complex deuterated phenols accessible to the broader scientific community, thereby expanding their research applications. resolvemass.ca
Integration with Advanced Hyphenated Analytical Systems for Enhanced Resolution and Sensitivity
This compound and similar deuterated compounds are invaluable in analytical chemistry, primarily as internal standards for quantitative analysis. The future will see their deeper integration with state-of-the-art analytical platforms to achieve unprecedented levels of accuracy and sensitivity.
Hyphenated techniques, which couple a separation method with a detection method (e.g., liquid chromatography-mass spectrometry, LC-MS), are central to modern analysis. A key challenge in analyzing isotopically labeled compounds is confirming not only their structural integrity but also the precise level of isotopic enrichment. rsc.org A proposed strategy to address this involves the combined use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Future applications and research directions in this area include:
LC-HRMS for Isotopic Purity : The use of liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) is a powerful method for determining the isotopic enrichment of deuterated compounds. rsc.org Future work will refine these methods for high-throughput screening of various deuterated phenols.
Advanced NMR Techniques : Beyond simple confirmation, advanced NMR techniques like multi-quantum NMR spectroscopy can provide highly detailed structural information and resolve complex line splittings in deuterated molecules, as demonstrated in studies of related compounds like 4-cyano-4′-n-pentyl-d11-biphenyl. researchgate.net
Quantitative Environmental and Biological Monitoring : this compound is already used as an internal standard for the quantification of endocrine-disrupting phenols in complex matrices like fish tissue and in water column monitoring programs. dphen1.comunit.no Future environmental studies will increasingly rely on such standards in combination with techniques like gas chromatography/mass spectrometry (GC/MS) to monitor pollutants with high precision. dphen1.com
The table below summarizes the integration of deuterated phenols with advanced analytical systems.
| Analytical Technique | Application for Deuterated Phenols | Future Direction |
| LC-ESI-HR-MS | Determination of isotopic enrichment and purity. rsc.org | Development of standardized, high-throughput protocols for quality control of complex deuterated compounds. |
| GC/MS | Use as internal standards for quantifying phenolic compounds in environmental and biological samples. dphen1.com | Expansion of monitoring programs to include a wider range of emerging phenolic contaminants. |
| Multi-Quantum NMR | Detailed structural elucidation and analysis of molecular ordering. researchgate.net | Application to study the conformation and interaction of deuterated phenols in biological membranes or with receptor proteins. |
| SPME-GC/MS | Isolation and identification of volatile phenolic compounds from complex matrices like food. jst.go.jp | Use of deuterated standards to improve quantification accuracy for flavor and aroma profiles. |
Expansion into Novel Mechanistic Studies in Catalysis and Organic Reactions
Isotopic labeling is a uniquely powerful tool for elucidating the mechanisms of chemical reactions. numberanalytics.com By replacing a hydrogen atom with a deuterium atom, the mass of that atom is doubled, which can significantly affect the rate of reactions involving the cleavage of that C-H bond. This phenomenon, known as the kinetic isotope effect (KIE), provides a window into the reaction's rate-determining step. catalysis.blog
The use of this compound and related compounds is poised to expand into more sophisticated mechanistic studies in both industrial catalysis and fundamental organic reactions.
Elucidating Catalytic Pathways : Isotopic labeling helps trace the path of atoms through a complex catalytic cycle. numberanalytics.com By using deuterated substrates, researchers can identify which C-H bonds are broken and when, providing direct evidence for proposed intermediates and transition states. acs.orgworldscientific.com For example, deuterium-labeling experiments have been used to clarify the mechanism of rhodium-catalyzed C-H functionalization reactions. pkusz.edu.cn
Distinguishing Reaction Mechanisms : The magnitude of the KIE can help distinguish between different possible reaction pathways. For instance, a significant KIE is often indicative of a mechanism where C-H bond breaking is the slowest step, such as in hydrogen atom transfer. Conversely, the absence of a KIE might suggest an electron transfer mechanism where C-H bond cleavage is not rate-limiting. acs.org
Probing Enzyme Mechanisms : The principles of KIE are also applied extensively in biochemistry to understand how enzymes work. Studies on how isotopic labeling of an entire enzyme affects its function are pushing the frontiers of this field. nih.gov Using deuterated phenolic substrates can help to probe the active sites of enzymes involved in metabolizing aromatic compounds, building on classic studies that used deuterated molecules to reveal metabolic pathways for phenols in vivo.
The table below outlines the application of deuterated probes in mechanistic studies.
| Type of Study | Role of Deuterated Probe (e.g., this compound) | Information Gained |
| Kinetic Isotope Effect (KIE) | Substrate with C-D bond(s) at a reactive site. catalysis.blog | Identification of the rate-determining step; distinguishes between reaction mechanisms. |
| Reaction Pathway Elucidation | Tracer to follow the fate of specific atoms or molecular fragments. numberanalytics.com | Determination of the sequence of bond-breaking and bond-forming events. |
| Active Site Identification | Probe to interact with a catalyst's active site. catalysis.blog | Locating the specific sites on a heterogeneous or enzyme catalyst where the reaction occurs. |
| Metabolic Pathway Analysis | Labeled substrate introduced into a biological system. | Tracing the transformation of a compound to identify metabolites and metabolic routes. |
Exploration in Environmental Research and Degradation Pathways
Alkylphenols are a class of environmental contaminants often associated with the degradation of industrial detergents and other chemicals. Understanding their transport, fate, and degradation is crucial for environmental risk assessment. This compound serves as a critical tool in this research area.
Tracer for Environmental Fate : Due to its unique mass, this compound can be used as a tracer compound. When released into a controlled environmental system (e.g., a soil column or water mesocosm), its movement and transformation can be tracked with high sensitivity by mass spectrometry. This allows for the study of processes like sorption to sediments, bioaccumulation, and degradation.
High-Fidelity Internal Standards : The most immediate application is its use as an internal standard for the accurate quantification of 4-n-pentylphenol and related compounds in environmental samples. It is used to correct for sample loss during extraction and analysis when monitoring contaminants in matrices like water or fish tissue. dphen1.comunit.no The use of deuterated standards was also crucial in early studies to prevent the misinterpretation of results, for example, by showing that certain nitrophenols were artifacts formed during sample workup rather than being present in the original exhaust. scispace.com
Degradation Pathway Analysis : Stable isotope probing (SIP) is a powerful technique for identifying microorganisms responsible for degrading specific pollutants. asm.org While often performed with ¹³C, deuterated substrates can also be used. By analyzing the isotopic composition of degradation products, researchers can elucidate the biochemical pathways of phenol degradation. d-nb.info Furthermore, compound-specific isotope analysis (CSIA) of pollutants undergoing degradation can reveal information about the reaction mechanisms. For example, studies on the ozonation of phenols showed that carbon isotope fractionation depends on the reaction rate, providing insight into the degradation process. researchgate.net
The handling and disposal of deuterated phenols must be conducted with care, as they are expected to have toxicity profiles similar to their non-deuterated counterparts, which are known to be corrosive and toxic. ontosight.ai
Role in Advancing Fundamental Understanding of Phenolic Chemistry through Isotopic Probes
Beyond specific applications, isotopic probes like this compound play a fundamental role in advancing our basic understanding of phenolic chemistry. The substitution of hydrogen with deuterium alters key physical properties, such as vibrational frequencies of bonds, which can be exploited to probe molecular structure and reactivity. ontosight.ai
Probing Intermolecular Interactions : Deuteration can be used to study non-covalent interactions. For example, a detailed investigation of a complex between titanium dioxide (TiO₂) and phenol utilized deuterated phenol to better understand the interfacial charge-transfer transitions, which are critical in photocatalysis. dntb.gov.ua
Dissecting Reaction Mechanisms : As discussed previously, deuterium isotope effects are crucial for distinguishing between reaction mechanisms. In studies of phenol oxidation, KIE values helped to confirm whether the reaction proceeded via an electron transfer or a hydrogen-atom abstraction mechanism, a fundamental question in the reactivity of phenols. acs.org
Chemoselective Labeling and Identification : Novel chemical probes that are themselves deuterated are being developed to target and identify specific classes of molecules in complex mixtures. For instance, deuterated chemoselective probes have been designed to label and enrich phenol-containing glycopeptides from bacterial cultures, aiding in the discovery of new natural products. nih.gov
Revealing Metabolic Pathways : The use of deuterated aromatic substrates has a long history in uncovering fundamental biochemical pathways. Seminal work in the 1970s used deuterated compounds to demonstrate that the metabolic hydroxylation of aromatic rings does not proceed exclusively through an arene oxide intermediate, revealing that multiple pathways exist for the formation of phenols in mammals. This foundational knowledge was built upon the clever use of isotopic labeling.
In essence, the simple act of replacing hydrogen with deuterium provides a subtle but powerful perturbation that allows scientists to ask more detailed questions about structure, reactivity, and transformation, pushing the boundaries of chemical and biological science.
Q & A
Basic: What are the validated synthetic routes for 4-N-PENTYL-D11-PHENOL, and how can isotopic purity be ensured during synthesis?
Methodological Answer:
The synthesis of deuterated compounds like this compound typically involves selective deuteration of the pentyl chain. A common approach is catalytic hydrogen-deuterium exchange using deuterated solvents (e.g., D₂O or DCl) and palladium catalysts. To ensure isotopic purity (>98% D11):
- Use high-resolution Gas Chromatography (GC) coupled with Mass Spectrometry (MS) to monitor deuterium incorporation .
- Perform Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm the absence of protiated contaminants, focusing on the pentyl chain’s signals .
- Validate synthetic intermediates via isotopic enrichment assays and kinetic isotope effect (KIE) studies.
Basic: What analytical techniques are recommended for characterizing this compound in environmental matrices?
Methodological Answer:
For environmental samples (e.g., sediments or water):
- Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) followed by GC-MS is standard for isolating and quantifying phenolic compounds .
- Use Deuterated Internal Standards (e.g., this compound itself) to correct for matrix effects and recovery losses .
- Confirm structural integrity via High-Resolution Mass Spectrometry (HRMS) to distinguish isotopic patterns from co-eluting contaminants .
Advanced: How do deuterium isotopes in this compound influence its stability and reactivity in photodegradation studies?
Methodological Answer:
Deuterium’s higher mass reduces vibrational frequencies, potentially altering degradation kinetics:
- Design comparative experiments using protiated (non-deuterated) and deuterated forms under controlled UV/visible light.
- Monitor degradation products via LC-HRMS to identify isotopic shifts in metabolites.
- Calculate Deuterium Isotope Effects (DIE) using Arrhenius plots to quantify rate differences. For example, a DIE >1 suggests C-D bond cleavage is rate-limiting .
Advanced: How can conflicting data on this compound’s environmental persistence be resolved?
Methodological Answer:
Contradictions often arise from matrix-specific interactions or methodological variability:
- Conduct interlaboratory studies using standardized protocols (e.g., OECD 307 guidelines for soil degradation).
- Analyze variables such as pH, organic carbon content, and microbial activity using multivariate regression to identify confounding factors .
- Validate findings with isotope tracer studies (e.g., ¹⁴C-labeled analogs) to track mineralization pathways .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Refer to Safety Data Sheets (SDS) for phenol derivatives: use fume hoods , nitrile gloves, and eye protection to avoid dermal/ocular exposure .
- Store in airtight, light-resistant containers at 4°C to prevent oxidation.
- Monitor airborne concentrations via gas sensors calibrated for phenolic compounds.
Advanced: What computational models predict the ecological impact of this compound in aquatic systems?
Methodological Answer:
- Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate toxicity (e.g., LC50 for fish).
- Use fugacity models to predict partitioning between water, sediment, and biota. For example, high log Kow values suggest bioaccumulation potential .
- Validate predictions with microcosm experiments simulating real-world exposure scenarios .
Basic: How can researchers validate the purity of this compound commercial standards?
Methodological Answer:
- Cross-check purity claims using Differential Scanning Calorimetry (DSC) to detect melting point deviations.
- Perform isotopic ratio analysis via Isotope Ratio Mass Spectrometry (IRMS) to confirm D11 enrichment .
- Compare chromatographic retention times with in-house synthesized references .
Advanced: What mechanistic insights can NMR provide on this compound’s interactions with biological macromolecules?
Methodological Answer:
- Use ²H NMR to study deuterium relaxation rates, revealing binding dynamics with proteins or membranes.
- Perform NOESY (Nuclear Overhauser Effect Spectroscopy) to map spatial interactions between the pentyl chain and hydrophobic protein pockets .
- Compare chemical shift perturbations in titrations with target enzymes to identify binding sites.
Basic: What are the best practices for calibrating instruments when quantifying this compound in trace-level analyses?
Methodological Answer:
- Prepare calibration curves using serial dilutions of certified standards in the same matrix as samples (e.g., seawater or soil extracts).
- Apply internal standard correction (e.g., ¹³C-labeled analogs) to mitigate ionization suppression in MS .
- Validate limits of detection (LOD) via signal-to-noise ratios (S/N ≥3) and precision via %RSD (<15%) across triplicate runs .
Advanced: How do structural modifications (e.g., deuteration) alter this compound’s role in liquid crystal applications?
Methodological Answer:
- Deuteration may enhance thermal stability in nematic phases. Use Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) to compare phase transitions with protiated analogs.
- Measure dielectric constants and rotational viscosity to assess performance in display technologies.
- Model deuterium’s electronic effects via Density Functional Theory (DFT) to predict mesogenic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
